Lestaurtinib

描述

Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. This compound inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

used in treatment of acute myeloid leukemia

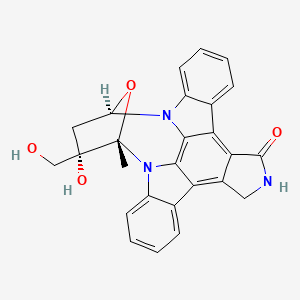

Structure

3D Structure

属性

IUPAC Name |

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARLYUEJFELEN-LROUJFHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046778 |

Source

|

| Record name | Lestaurtinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111358-88-4 |

Source

|

| Record name | Lestaurtinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111358-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lestaurtinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lestaurtinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lestaurtinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESTAURTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lestaurtinib's Inhibition of the JAK2 V617F Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lestaurtinib (also known as CEP-701) is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant activity against the JAK2 V617F mutation, a key driver in myeloproliferative neoplasms (MPNs). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of the JAK2 V617F signaling pathway. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

Introduction to this compound and the JAK2 V617F Mutation

Myeloproliferative neoplasms, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies characterized by the overproduction of one or more types of blood cells. A significant breakthrough in understanding the pathogenesis of these disorders was the discovery of a somatic gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically a valine to phenylalanine substitution at position 617 (V617F).[1] This mutation leads to constitutive activation of the JAK2 kinase, resulting in uncontrolled cell growth and proliferation independent of normal cytokine signaling.[1]

This compound, a staurosporine analog, was initially developed as a FLT3 inhibitor for the treatment of acute myeloid leukemia (AML).[2][3] However, subsequent screening revealed its potent inhibitory activity against JAK2.[1][4] This discovery positioned this compound as a promising therapeutic agent for MPNs harboring the JAK2 V617F mutation.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The JAK2 V617F mutation leads to the constitutive activation of the JAK/STAT signaling pathway. This pathway is crucial for normal hematopoiesis, but its dysregulation drives the pathophysiology of MPNs. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of both wild-type and V617F-mutated JAK2.[1][5]

The binding of this compound to the ATP-binding pocket of the JAK2 kinase domain prevents the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, STAT3 and STAT5.[1][6] In their phosphorylated state, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors, promoting the expression of genes involved in cell proliferation, differentiation, and survival. By blocking STAT3 and STAT5 phosphorylation, this compound effectively abrogates these downstream effects, leading to the inhibition of cell growth and induction of apoptosis in JAK2 V617F-positive cells.[1][6]

References

- 1. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibition of the Jak/STAT signaling pathway in hodgkin lymphoma inhibits proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lestaurtinib's Kinase Inhibition: A Technical Guide to its Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lestaurtinib (CEP-701) is a potent, orally bioavailable multi-kinase inhibitor that has been the subject of extensive research, particularly in the context of oncology. A semi-synthetic derivative of the microbial alkaloid K252a and structurally related to staurosporine, this compound exerts its biological effects through the inhibition of several key protein kinases, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (Trk).[1][2] This technical guide provides an in-depth overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and the signaling pathways they modulate. Quantitative data is presented in tabular format for comparative analysis, and key experimental methodologies are detailed. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms and research strategies associated with these compounds.

Introduction

This compound is an indolocarbazole alkaloid that has demonstrated significant therapeutic potential in various cancers, most notably in acute myeloid leukemia (AML) harboring FLT3 mutations.[3] Its mechanism of action involves the competitive inhibition of the ATP-binding site of target kinases, thereby blocking their phosphorylation and downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[4] The development of this compound has spurred further investigation into its structural analogs and derivatives to improve potency, selectivity, and pharmacokinetic properties. This guide delves into the core chemical features of this compound and its relatives, providing a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.

Core Compound Profiles and Quantitative Data

The inhibitory activity of this compound and its parent/related compounds, K252a and Staurosporine, against their primary kinase targets is summarized below. This data highlights the potency of these indolocarbazole scaffolds.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound (CEP-701) | FLT3 | 3 | [2][3] |

| JAK2 | 0.9 | [2][5] | |

| TrkA | < 25 | [2][6] | |

| K252a | PKC | 32.9 | [7] |

| Staurosporine | PKC | - | [7] |

Structure-Activity Relationship (SAR) of this compound Analogs

While extensive SAR studies on a wide range of commercially available this compound derivatives are not publicly available, analysis of its parent compounds, K252a and staurosporine, provides valuable insights into the key structural features required for kinase inhibition.

The core indolocarbazole scaffold is essential for binding to the ATP pocket of kinases. Modifications to the sugar moiety and the lactam ring of K252a and staurosporine have been explored to enhance selectivity and potency. For instance, the development of "staralogs," which are carbohydrate-free staurosporine analogs, has been a strategy to create more synthetically tractable and potentially more selective kinase inhibitors.[2] It has been noted that simple polar groups at the N12 position of the indolocarbazole can recover potency lost by the removal of the sugar group.[2]

Further research into the synthesis and biological evaluation of a broader library of this compound analogs is necessary to establish a more comprehensive SAR profile.

Key Signaling Pathways

This compound's therapeutic effects are primarily mediated through the inhibition of the FLT3 and JAK/STAT signaling pathways.

FLT3 Signaling Pathway

Mutations in the FLT3 receptor are common in AML and lead to its constitutive activation, promoting uncontrolled proliferation of leukemic blasts. This compound inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.

Caption: FLT3 Signaling Pathway Inhibition by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for mediating signals from cytokine receptors involved in hematopoiesis and immune response. Constitutive activation of JAK2, often due to mutations like V617F, is a hallmark of myeloproliferative neoplasms. This compound effectively inhibits JAK2, leading to the suppression of STAT phosphorylation and subsequent downstream gene expression.

Caption: JAK/STAT Signaling Pathway Inhibition by this compound.

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound and its analogs against target kinases.

Materials:

-

Recombinant human kinase (e.g., FLT3, JAK2, TrkA)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1mg/mL BSA)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and peptide substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General Workflow for a Kinase Inhibition Assay.

Conclusion

This compound and its structural relatives represent a significant class of kinase inhibitors with demonstrated therapeutic potential. Their ability to target key signaling pathways involved in cancer cell proliferation and survival makes them valuable tools for both basic research and clinical applications. While the publicly available data on a broad range of this compound's direct structural analogs is limited, the foundational knowledge of its parent compounds, K252a and staurosporine, provides a strong basis for future drug discovery efforts. Further synthesis and evaluation of novel indolocarbazole derivatives are warranted to explore the full potential of this chemical scaffold in developing next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a comprehensive resource to aid in these ongoing research and development endeavors.

References

- 1. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of staurosporine, K 252a and other structurally related protein kinase inhibitors on shape and locomotion of Walker carcinosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of staurosporine, K 252a and other structurally related protein kinase inhibitors on shape and locomotion of Walker carcinosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Lestaurtinib (CEP-701) in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Lestaurtinib (also known as CEP-701) for the treatment of neuroblastoma. This compound is a multi-kinase inhibitor investigated for its potent activity against several receptor tyrosine kinases crucial to neuroblastoma pathogenesis. This document synthesizes key findings from in vitro and in vivo studies, details experimental methodologies, and presents quantitative data in a structured format to facilitate analysis and future research.

Introduction: Targeting Key Kinases in Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits significant clinical heterogeneity. This variability is partly governed by the expression of Tropomyosin receptor kinases (Trk). High expression of TrkA is associated with a favorable prognosis, whereas the expression of TrkB and its ligand, brain-derived neurotrophic factor (BDNF), forms an autocrine survival loop linked to aggressive, unfavorable disease and chemotherapy resistance.[1][2]

This compound (CEP-701) is a semisynthetic derivative of K252a, an indolocarbazole compound that acts as a potent, orally active, small-molecule inhibitor of several tyrosine kinases.[1][3] Its primary mechanism of action relevant to neuroblastoma is the competitive inhibition of ATP binding to the kinase domain of the Trk family of receptors (TrkA, TrkB, TrkC) at nanomolar concentrations.[1][4] Additionally, this compound inhibits other kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), which may contribute to its anti-tumor activity.[1][3][5] Preclinical studies have demonstrated that this compound can inhibit neuroblastoma growth, both as a single agent and by enhancing the efficacy of conventional chemotherapy, leading to its evaluation in clinical trials for refractory neuroblastoma.[1][4][6]

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic rationale in neuroblastoma stems from its potent inhibition of the TrkB signaling pathway. In high-risk neuroblastoma, the BDNF/TrkB autocrine or paracrine loop promotes cell survival and protects tumor cells from chemotherapy-induced cell death.[1][2] this compound disrupts this survival signaling by preventing TrkB autophosphorylation upon BDNF binding.[1] Studies have confirmed that this compound can dramatically inhibit the BDNF-induced autophosphorylation of TrkB in neuroblastoma cells at concentrations between 100-200 nM.[1]

Beyond Trk, this compound also targets the JAK/STAT pathway. It has been shown to inhibit the phosphorylation of JAK2, which in turn prevents the activation of downstream signal transducers and activators of transcription (STATs), such as STAT3 and STAT5.[7][8] This pathway is implicated in cell proliferation, survival, and migration in various cancers.[5]

Caption: this compound inhibits the BDNF/TrkB signaling pathway.

Caption: this compound inhibits the JAK/STAT signaling pathway.

In Vitro Efficacy

The cytotoxic and combination effects of this compound have been evaluated across a panel of human neuroblastoma cell lines with varying levels of Trk expression.

The following tables summarize the quantitative data from key in vitro studies.

Table 1: Single-Agent this compound (CEP-701) IC50 Values in Neuroblastoma Cell Lines

| Cell Line | TrkA Expression | TrkB Expression | This compound IC50 (µM) | Reference |

|---|---|---|---|---|

| CHP-134 | Low | High | ~0.09 | [2] |

| IMR-5 | Low | High | ~0.08 | [2] |

| E6-NBLS | High | Low | ~0.17 | [9] |

| SH-SY5Y | High | Low | ~0.08 | [2] |

| SH-SY5Y-BR6 | High | High (Engineered) | ~0.09 | [2] |

| NLF | Low | Low | ~0.3 | [2] |

| NLF-A | High (Engineered) | Low | ~0.09 | [2] |

| NLF-B | Low | High (Engineered) | ~0.08 | [2] |

Data derived from 72-hour drug exposure studies.[2][10]

Table 2: Combination of this compound (CEP-701) with Retinoids in Neuroblastoma Cell Lines

| Combination | Cell Lines Studied | Interaction Type | Key Finding | Combination Index (CI) at ED50 | Reference |

|---|---|---|---|---|---|

| This compound + 13-cis-retinoic acid (13cRA) | 5 neuroblastoma cell lines | Additive to Synergistic | 1 µM of 13cRA decreased the median this compound IC50 1.5-fold. | Not explicitly stated, but synergy/additivity observed in 4 of 5 lines. | [2][10] |

| This compound + Fenretinide (4HPR) | 5 neuroblastoma cell lines | Antagonistic | The combination trended toward being antagonistic. | Median: 1.3 (Range: 1.1–1.5) | [2][10][11] |

The Combination Index (CI) of Chou-Talalay was used to characterize the drug interactions. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

-

Cell Lines and Culture: A panel of human neuroblastoma cell lines, including CHP-134, IMR-5, E6-NBLS, SH-SY5Y, and engineered variants like SH-SY5Y-BR6 (overexpressing TrkB), were utilized.[2] Cells were maintained in standard culture media supplemented with fetal bovine serum and antibiotics.

-

In Vitro Growth Inhibition (SRB Assay):

-

Cells were seeded into 96-well plates and allowed to adhere overnight.

-

Drugs (this compound, 13cRA, 4HPR) were added at various concentrations, alone or in combination.

-

Cells were then fixed with trichloroacetic acid.

-

The fixed cells were stained with 0.4% sulforhodamine B (SRB) dye.

-

Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.

-

The optical density was read on a microplate reader to determine cell viability relative to untreated controls. IC50 values were calculated from dose-response curves.[2]

-

-

Western Blot for TrkB Phosphorylation:

-

SY5Y-TrkB cells were serum-starved and then pre-treated with varying concentrations of this compound (e.g., 10-250 nM).[1]

-

Cells were stimulated with BDNF to induce TrkB phosphorylation.

-

Cell lysates were prepared, and protein concentrations were quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phospho-TrkB and total TrkB.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system to assess the level of TrkB phosphorylation relative to the total TrkB protein.[1]

-

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound, alone and in combination with standard chemotherapeutic agents, was evaluated in murine xenograft models of human neuroblastoma.

Table 3: Efficacy of this compound in SY5Y-TrkB Neuroblastoma Xenograft Models

| Treatment Group | Endpoint | Result vs. Control | P-value | Reference |

|---|---|---|---|---|

| This compound (alone) | Tumor Size | Significant Inhibition | 0.0004 | [1][6] |

| Event-Free Survival (EFS) | Significantly Improved | 0.011 | [1][6] | |

| This compound + Topotecan/Cyclophosphamide | Tumor Size | Enhanced Inhibition | <0.0001 | [1][6] |

| Event-Free Survival (EFS) | Significantly Improved | <0.0001 | [1][6] | |

| This compound + Irinotecan/Temozolomide | Tumor Size | Enhanced Inhibition | 0.011 | [1][6] |

| Event-Free Survival (EFS) | Significantly Improved | 0.012 | [1][6] | |

| This compound + Bevacizumab | Tumor Size | Dramatic Growth Inhibition | <0.0001 | [1][6] |

| Toxicity | Substantial Systemic Toxicity | - | [1] | |

| This compound + Fenretinide (4HPR) | Tumor Size | No benefit over this compound alone | - | [1][12] |

| | Event-Free Survival (EFS) | No benefit over this compound alone | 0.0007 (vs. vehicle/4HPR) |[12] |

-

Animal Model: Four-week-old female athymic nu/nu mice were used for the studies.[1][7]

-

Tumor Implantation: SY5Y-TrkB neuroblastoma cells were harvested, mixed with Matrigel, and injected subcutaneously into the flank of each mouse.

-

Treatment:

-

When tumors reached a palpable size, mice were randomized into treatment cohorts (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).

-

This compound was dissolved in a vehicle (40% polyethylene glycol 100, 10% providone C30, 2% benzyl alcohol in distilled water) and administered subcutaneously at a dose of 20 mg/kg.[1][7]

-

The dosing schedule was typically twice daily from Monday to Friday and once daily on Saturday and Sunday.[1][7]

-

Chemotherapy agents (e.g., cyclophosphamide, topotecan) were administered according to established protocols.[1]

-

-

Monitoring and Endpoints:

-

Tumor dimensions were measured regularly with calipers, and tumor volume was calculated.

-

Animal body weight and overall health were monitored to assess toxicity.

-

The primary endpoints were tumor growth inhibition and event-free survival (EFS), defined as the time for tumors to reach a predetermined maximum size.[1]

-

Statistical analyses (e.g., t-tests, log-rank tests) were performed to compare outcomes between treatment groups.

-

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound in neuroblastoma are robust, demonstrating significant anti-tumor activity both in vitro and in vivo. Its mechanism of action, primarily through the inhibition of the TrkB survival pathway, provides a strong rationale for its use in high-risk, TrkB-expressing neuroblastomas.[1] In vitro studies established its potency at nanomolar concentrations across various cell lines.[2] Critically, in vivo xenograft models showed that this compound not only inhibits tumor growth as a single agent but also substantially enhances the efficacy of standard chemotherapy regimens like topotecan/cyclophosphamide and irinotecan/temozolomide.[1] While the combination with the anti-VEGF antibody bevacizumab was highly effective, it was associated with significant toxicity. Conversely, combinations with the retinoid fenretinide (4HPR) were antagonistic, whereas the combination with 13-cis-retinoic acid (13cRA) showed promising synergistic or additive effects.[2][12] These comprehensive preclinical findings supported the advancement of this compound into Phase I clinical trials for children with refractory neuroblastoma, establishing a biologically effective dose and demonstrating that the drug was well-tolerated.[4][13]

References

- 1. This compound Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phase I trial of this compound for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. This compound enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ashpublications.org [ashpublications.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical evaluation of this compound (CEP-701) in combination with retinoids for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phase I trial of this compound for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]

Lestaurtinib for Acute Myeloid Leukemia with FLT3 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse risk, and reduced overall survival.[1][2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.

Lestaurtinib (CEP-701), a first-generation, orally bioavailable indolocarbazole derivative, emerged as a potent, multi-targeted tyrosine kinase inhibitor with high selectivity for FLT3.[1][4][5] Preclinical studies demonstrated its ability to inhibit FLT3 autophosphorylation at nanomolar concentrations, induce apoptosis in FLT3-mutated AML cells, and prolong survival in animal models.[1][6] Despite this promising preclinical activity, large-scale Phase III clinical trials in both newly diagnosed and relapsed/refractory FLT3-mutated AML failed to demonstrate a significant improvement in overall survival when this compound was added to standard chemotherapy.[7][8][9][10][11]

This guide provides an in-depth technical overview of this compound, consolidating data on its mechanism of action, preclinical and clinical development, pharmacokinetic and pharmacodynamic properties, and the critical insights gained from its investigation. A key finding from the clinical program was the strong correlation between sustained in vivo FLT3 inhibition and improved clinical outcomes, a crucial lesson that has informed the development of subsequent generations of FLT3 inhibitors.[8][10][12]

Mechanism of Action

The FLT3 Signaling Pathway in AML

FLT3 is a class III receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][13] In its wild-type state, the receptor exists as a monomer. Binding of its cognate ligand (FL) induces receptor dimerization, a conformational change, and subsequent trans-autophosphorylation of tyrosine residues within the activation loop.[14][15] This activation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation.[14][16]

Impact of FLT3 Mutations

Activating mutations bypass the need for ligand binding, leading to constitutive, ligand-independent dimerization and activation of the FLT3 receptor.[2][14]

-

FLT3-ITD: These are in-frame duplications in the juxtamembrane domain, which disrupts its normal auto-inhibitory function.[15] This is the most common mutation (~25% of AML cases) and is strongly associated with poor prognosis.[13]

-

FLT3-TKD: These are typically point mutations in the activation loop of the tyrosine kinase domain (~7% of AML cases) that stabilize the active conformation of the enzyme.[13]

Both mutation types result in aberrant and continuous activation of downstream pathways, particularly STAT5, promoting leukemic cell proliferation and resistance to apoptosis.[14][16]

This compound's Inhibitory Action

This compound is a potent ATP-competitive inhibitor of FLT3 kinase.[17] By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream signaling pathways and ultimately inducing apoptosis in FLT3-dependent AML cells.[18] this compound is a multi-kinase inhibitor, also showing potent activity against JAK2 and TrkA, among others.[4][17][19]

Preclinical Data and In Vitro Efficacy

Preclinical studies consistently demonstrated the potent activity of this compound against FLT3-mutated AML. It effectively inhibits FLT3 phosphorylation with an IC₅₀ of 2 to 3 nM.[1][4] Studies on primary AML blasts and cell lines showed that this compound induces concentration-dependent cytotoxicity, with greater sensitivity observed in cells harboring FLT3-ITD mutations compared to those with wild-type FLT3.[6] Furthermore, in vitro studies combining this compound with standard chemotherapeutic agents like cytarabine showed synergistic killing of FLT3 mutant AML cells.[6][9]

| Parameter | Value | Context | Reference(s) |

| FLT3 Kinase IC₅₀ | 2-3 nM | Inhibition of FLT3 phosphorylation | [1][4][6] |

| TrkA Kinase IC₅₀ | 25 nM | Off-target activity | [4][17] |

| JAK2 Kinase IC₅₀ | 0.9 - 1 nM | Off-target activity | [17][20] |

| ATC Cell Line IC₅₀ | 0.21 - 2.35 µM | Growth inhibition in various cell lines | [17] |

Clinical Trials and Efficacy

The clinical development of this compound spanned Phase I, II, and III trials, investigating its use as both a monotherapy and in combination with chemotherapy for patients with FLT3-mutated AML.

Early Phase and Monotherapy Trials

Early phase 1/2 trials of this compound monotherapy in patients with relapsed or refractory FLT3-mutated AML established its general tolerability and demonstrated transient biological and clinical activity, such as reductions in peripheral and bone marrow blasts.[1][5][10] A phase 2 monotherapy trial in older, untreated patients unfit for intensive chemotherapy also showed the drug was well-tolerated but did not result in any complete remissions.[3][4] These early studies were crucial in linking clinical responses to sustained in vivo FLT3 inhibition.[1]

Pivotal Phase III Combination Trials

Two major randomized Phase III studies evaluated the addition of this compound to standard chemotherapy.

-

UK AML15 and AML17 Trials: These consecutive trials randomized 500 younger patients (<60 years) with newly diagnosed FLT3-mutated AML to receive chemotherapy with or without this compound.[8][12] The meta-analysis of the data showed no significant difference in the primary endpoints of 5-year overall survival or relapse-free survival between the two arms.[10][12]

-

Cephalon 204 Trial: This trial randomized 224 patients with FLT3-mutated AML in their first relapse to receive salvage chemotherapy alone or followed by this compound.[9] The study found no significant difference in the rate of complete remission (CR/CRp) or in overall survival between the treatment arms.[9][11]

| Trial | Patient Population | Treatment Arms | N | Primary Endpoint | Result (this compound vs. Control) | Reference(s) |

| UK AML15/17 | Newly Diagnosed FLT3+ AML (<60 yrs) | Chemo ± this compound | 500 | 5-Year OS | 46% vs. 45% (HR 0.90, p=0.3) | [8][10][12] |

| 5-Year RFS | 40% vs. 36% (HR 0.88, p=0.3) | [10][12] | ||||

| Cephalon 204 | FLT3+ AML in First Relapse | Chemo ± this compound | 224 | CR/CRp Rate | 26% vs. 21% (p=0.35) | [9] |

| Overall Survival | No significant difference | [9] |

The Critical Role of Pharmacodynamic Monitoring

Despite the negative overall results of the Phase III trials, correlative pharmacodynamic studies provided a critical insight. In both the UK AML15/17 and Cephalon 204 trials, patients in the this compound arm who achieved a sustained, high level of in vivo FLT3 inhibition (defined as >85% by a plasma inhibitory activity assay) had significantly lower rates of relapse and improved overall survival compared to those who did not achieve this threshold.[7][8][10][12] However, a substantial proportion of patients failed to achieve this level of target inhibition, which is believed to be a primary reason for the trials' failure to meet their endpoints.[9][10]

Pharmacokinetics, Pharmacodynamics, and Resistance

Pharmacokinetics (PK)

This compound is orally administered and metabolized primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[4][19] A major challenge identified in clinical studies was its high degree of binding to plasma proteins, particularly alpha-1-acid glycoprotein (AGP), an acute phase reactant that can be elevated in cancer patients.[9] This extensive binding limits the concentration of free, biologically active drug, making it difficult to achieve the sustained plasma levels necessary for adequate FLT3 inhibition.[20]

Mechanisms of Resistance

Resistance to FLT3 inhibitors like this compound can be primary (intrinsic) or secondary (acquired).

-

FLT3 Ligand (FL) Mediated Resistance: High levels of the FLT3 ligand, which can be elevated following chemotherapy, can compete with and overcome the inhibitory effects of this compound, reactivating the signaling pathway.[15][21]

-

Activation of Alternative Pathways: Leukemic cells can develop resistance by upregulating parallel survival pathways (e.g., RAS/MAPK) to bypass the FLT3 blockade.[16]

-

Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Mcl-1 and Bcl-2 can also contribute to drug resistance.[19]

Key Experimental Protocols

FLT3-ITD Mutation Detection by Fragment Analysis

This method is used to identify the presence and size of FLT3-ITD mutations from patient genomic DNA.

-

DNA Extraction: Isolate genomic DNA from patient bone marrow or peripheral blood mononuclear cells using a standard commercial kit. Quantify DNA and adjust concentration to 10-25 ng/µL.

-

PCR Amplification:

-

Prepare a PCR master mix containing a fluorescently labeled forward primer and an unlabeled reverse primer flanking the FLT3 juxtamembrane domain (e.g., exons 14 and 15).

-

Add 1-2 µL of gDNA to the master mix.

-

Perform PCR with an initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (e.g., 60°C), and extension (72°C), and a final extension step.

-

-

Capillary Electrophoresis:

-

Dilute the PCR product (e.g., 1:10) in Hi-Di™ Formamide containing a size standard (e.g., GeneScan™ 500 ROX™).

-

Denature the samples at 95°C for 3 minutes and then snap-cool on ice.

-

Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems Genetic Analyzer).

-

-

Data Analysis: Analyze the resulting electropherogram. A wild-type sample will show a single peak of a specific size (e.g., ~329 bp). An ITD-positive sample will show the wild-type peak plus one or more larger peaks, with the size difference corresponding to the length of the tandem duplication.[22]

In Vitro Cytotoxicity (MTS/MTT Assay)

This assay measures the reduction in cell viability in response to a drug.

-

Cell Plating: Seed AML cells (e.g., MV4-11, MOLM-14, or primary patient blasts) in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells per well in appropriate culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for an additional 2-4 hours. The reagent is converted by viable cells into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the drug concentration and use non-linear regression to calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[23]

Plasma Inhibitory Activity (PIA) Assay

This ex vivo bioassay measures the functional FLT3-inhibitory capacity of patient plasma.

-

Cell Line Preparation: Use a factor-dependent cell line (e.g., murine TF-1) that has been stably transfected to express a constitutively active FLT3-ITD mutation (TF/ITD cells). These cells are dependent on FLT3 signaling for survival.

-

Sample Collection: Collect trough peripheral blood samples from patients receiving this compound. Isolate plasma via centrifugation.

-

Co-incubation: Incubate the TF/ITD cells with patient plasma (e.g., at a 1:1 ratio with culture medium) for a set period (e.g., 20 minutes to 2 hours) at 37°C.

-

Cell Lysis and Western Blot:

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-FLT3 and total FLT3.

-

Use secondary HRP-conjugated antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities for phospho-FLT3 and total FLT3 using densitometry. The PIA is calculated as the percentage reduction in FLT3 phosphorylation in the presence of patient plasma compared to pre-treatment or control plasma. A PIA >85% is considered effective target inhibition.[1][10]

References

- 1. ashpublications.org [ashpublications.org]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 2 trial of the FLT3 inhibitor this compound (CEP701) as first-line treatment for older patients with acute myeloid leukemia not considered fit for intensive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic and clinical activity in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Is there a clinical benefit for this compound in previously untreated AML patients? [aml-hub.com]

- 9. Results from a randomized trial of salvage chemotherapy followed by this compound for patients with FLT3 mutant AML in first relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]

- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. researchgate.net [researchgate.net]

- 20. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thermofisher.com [thermofisher.com]

- 23. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]

In Vivo Efficacy of Lestaurtinib in Pancreatic Cancer Models: A Technical Review

Abstract: Lestaurtinib (CEP-701) is a multi-targeted tyrosine kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family.[1][2][3] Initial preclinical investigations revealed significant anti-tumor efficacy in solid tumor models, including pancreatic cancer, where it demonstrated a substantial reduction in tumor burden.[1][4] This promising early data, however, did not translate into clinical success, with subsequent clinical trials in pancreatic cancer patients failing to meet their primary endpoints.[1][4] This technical guide provides a comprehensive review of the in vivo efficacy of this compound in pancreatic cancer models, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining relevant experimental protocols, and discussing the clinical outcomes that led to the discontinuation of its development for this indication.

Mechanism of Action in Pancreatic Cancer

This compound's anti-tumor activity in pancreatic cancer models is primarily attributed to its inhibition of two key signaling pathways: the Trk neurotrophin receptors and the JAK/STAT pathway.

1.1. Trk Receptor Inhibition this compound was first identified as a potent inhibitor of the Trk receptor tyrosine kinase family (TrkA, TrkB, TrkC).[4] TrkA overexpression has been documented in pancreatic cancer cell lines and is implicated in carcinogenesis.[4] Neurotrophins bind to Trk receptors, leading to receptor dimerization, autophosphorylation, and the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. By inhibiting Trk autophosphorylation, this compound effectively blocks these downstream signals.

1.2. JAK/STAT Pathway Inhibition The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. In pancreatic cancer, chronic inflammation, often driven by cytokines like IL-6, can lead to constitutive activation of the JAK/STAT pathway, promoting cell proliferation and survival.[5] this compound is a potent inhibitor of JAK2, preventing the phosphorylation and subsequent activation of its downstream effector, STAT5.[2][6][7]

Preclinical In Vivo Efficacy Data

Preclinical studies using xenograft models of human pancreatic cancer demonstrated significant anti-tumor activity for this compound.

Table 1: Summary of In Vivo Efficacy in Pancreatic Cancer Models

| Parameter | Details | Finding | Reference(s) |

|---|---|---|---|

| Animal Model | Xenograft | - | [1][4] |

| Cancer Type | Pancreatic Carcinoma | Human Panc-1 cells were used in studies demonstrating efficacy. | [2] |

| Primary Endpoint | Tumor Burden Reduction | 50–70% reduction in tumor burden compared to vehicle controls. | [1][4] |

| Secondary Endpoint | Invasiveness | Exhibited efficacy against in vivo invasiveness. |[2] |

Table 2: In Vitro Inhibitory Concentrations (IC₅₀) of this compound

| Target Kinase | IC₅₀ Value | Reference(s) |

|---|---|---|

| Trk Receptors | 25 nM | [1][4] |

| FLT3 | 2–3 nM | [1][4] |

| JAK2 | 0.9–1 nM | [2][7][8] |

| STAT5 Phosphorylation | 20–30 nM | [2] |

| Aurora Kinase A | 8.1 nM | [2] |

| Aurora Kinase B | 2.3 nM |[2] |

Experimental Protocols

While specific, detailed protocols from the original pancreatic cancer studies are not fully available, a representative methodology can be constructed based on standard practices for xenograft models and protocols from this compound studies in other cancers.[6][9]

Protocol: Pancreatic Cancer Xenograft Model

-

Cell Culture: Human pancreatic carcinoma cells (e.g., Panc-1) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

-

Animal Model: 6-8 week old female athymic nude mice are used. Animals are allowed to acclimatize for at least one week prior to the experiment.

-

Tumor Implantation: Cultured Panc-1 cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel). Approximately 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2. Mice are then randomized into treatment and control groups.

-

Drug Administration:

-

Treatment Group: this compound is administered, for example, at 30 mg/kg via subcutaneous injection twice daily.[6] The drug is formulated in a suitable vehicle.

-

Control Group: Mice receive an equivalent volume of the vehicle solution on the same schedule.

-

-

Monitoring and Endpoints:

-

Tumor volumes and body weights are measured 2-3 times per week.

-

The primary endpoint is tumor growth inhibition.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-STAT5) to confirm target engagement.[6]

-

Clinical Translation and Outcomes

Despite the encouraging preclinical data, this compound's development for solid tumors, including pancreatic cancer, was halted due to a lack of clinical efficacy.[4] A Phase II study was conducted to evaluate this compound in combination with gemcitabine in 18 patients with pancreatic cancer; however, the study did not demonstrate any observable efficacy for this compound.[1][4] This failure to translate from preclinical models to clinical benefit led to the abandonment of further investigation of this compound for this disease.[4]

Conclusion

This compound demonstrated clear and significant in vivo efficacy in preclinical models of pancreatic cancer, achieving a 50-70% reduction in tumor burden in xenograft studies.[1][4] This activity was mechanistically linked to its potent inhibition of Trk and JAK2 signaling pathways. However, the stark disconnect between these promising preclinical results and the negative outcomes in clinical trials underscores the challenges of translating therapies for pancreatic cancer. The complex tumor microenvironment, intrinsic and acquired resistance mechanisms, and potential differences between xenograft models and human disease likely contributed to this failure. The case of this compound serves as a critical example for drug development, highlighting that potent target inhibition and efficacy in simplified in vivo models are not always predictive of clinical success in complex malignancies like pancreatic cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | JAK | Tocris Bioscience [tocris.com]

- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Lestaurtinib as a Potential Therapy for Myeloproliferative Neoplasms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid cell lineages. A key pathogenic driver in many MPNs is the constitutive activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation (V617F) in the JAK2 gene. Lestaurtinib (formerly CEP-701) is an orally bioavailable, multi-kinase inhibitor that has demonstrated potent inhibitory activity against JAK2, in addition to FMS-like tyrosine kinase 3 (FLT3). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound as a potential therapeutic agent for MPNs. It details the drug's mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and outlines the findings from clinical investigations.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound exerts its therapeutic effect in MPNs primarily through the potent inhibition of JAK2. In normal hematopoiesis, cytokine binding to cell surface receptors activates receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In JAK2V617F-positive MPNs, the mutant JAK2 kinase is constitutively active, leading to cytokine-independent signaling and uncontrolled cell growth.

This compound is a potent inhibitor of both wild-type and V617F mutant JAK2.[1] By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation and activation of JAK2. This, in turn, prevents the downstream phosphorylation and activation of STAT5 and STAT3, key mediators of the pro-proliferative signals in MPN cells.[1][2] The inhibition of JAK2/STAT5 signaling by this compound leads to a dose-dependent decrease in the proliferation of MPN patient-derived erythroid cells and induces apoptosis.[1][3] Notably, this compound shows selectivity for MPN cells over normal hematopoietic progenitors at clinically achievable concentrations.[2]

This compound is also a potent inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[4][5] While FLT3 mutations are not a defining feature of classical MPNs, this dual inhibitory activity may be relevant in cases of MPN transformation to AML.

Preclinical Data

In Vitro Studies

This compound has demonstrated significant activity in various in vitro models of MPNs.

-

Kinase Inhibition: In in vitro kinase assays, this compound inhibits wild-type JAK2 with a half-maximal inhibitory concentration (IC50) of approximately 0.9 to 1 nM.[1][2] It is also a potent inhibitor of the JAK2V617F mutant.

-

Cell Line Studies: In the human erythroleukemia cell line HEL92.1.7, which is homozygous for the JAK2V617F mutation, this compound inhibits the phosphorylation of JAK2, STAT3, and STAT5, with an IC50 for STAT5 phosphorylation in the range of 10-30 nM.[1] This inhibition of signaling translates to a dose-dependent inhibition of cell growth, with an IC50 of 30-100 nM.[1]

-

Primary MPN Cells: this compound effectively inhibits the proliferation of primary erythroid cells expanded from CD34+ cells of patients with various MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and chronic idiopathic myelofibrosis (CIMF).[1] In a study of 18 MPN patient samples, this compound at 100 nM markedly inhibited the proliferation of cells from 15 of the subjects.[2] This anti-proliferative effect was accompanied by the inhibition of STAT5 phosphorylation.[1][2] Importantly, the growth of erythroid cells from healthy controls was not significantly affected by this compound at these concentrations.[2]

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in xenograft models of MPNs.

-

Xenograft Models: In mice bearing xenografts of the HEL92.1.7 cell line, this compound treatment significantly suppressed tumor growth.[1]

Table 1: Summary of Preclinical In Vitro Activity of this compound

| Assay Type | Cell/Enzyme System | Endpoint | IC50/Effective Concentration | Reference |

| In Vitro Kinase Assay | Wild-type JAK2 | Kinase Activity | ~0.9-1 nM | [1][2] |

| Cell Signaling | HEL92.1.7 (JAK2V617F/V617F) | STAT5 Phosphorylation | 10-30 nM | [1] |

| Cell Proliferation | HEL92.1.7 (JAK2V617F/V617F) | Cell Growth | 30-100 nM | [1] |

| Cell Proliferation | Primary MPN Patient Cells | Cell Growth | Marked inhibition at 100 nM | [1][2] |

Clinical Trials

This compound has been evaluated in several clinical trials for patients with MPNs, primarily myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).

Phase I Dose-Escalation Study in Myelofibrosis (NCT00668421)

A multicenter, open-label, phase I study was conducted to determine the maximum tolerated dose (MTD) of this compound in patients with JAK2V617F-positive myelofibrosis.[6]

-

Dosing and MTD: The MTD was established at 140 mg twice daily.[6]

-

Adverse Events: The most common treatment-related adverse events were gastrointestinal toxicities.[6][7]

-

Efficacy: While meaningful reductions in the JAK2V617F allele burden were not observed, significant clinical activity was noted, including reductions in palpable splenomegaly.[6] In vivo plasma inhibitory assays showed that doses lower than 140 mg twice daily resulted in variable and incomplete inhibition of STAT5 phosphorylation.[6]

Phase II Study in Myelofibrosis (MPD-RC 104 / NCT00668421)

Following the phase I study, a phase II trial evaluated the safety and efficacy of this compound at the MTD of 140 mg twice daily in patients with JAK2V617F-positive MF.[7]

-

Primary Endpoint: The primary endpoint was a 15% or greater reduction in the JAK2V617F variant allele burden after 24 weeks.[7]

-

Results: The trial was stopped early due to poor tolerability and the changing treatment landscape.[7] Of the patients who completed 12 weeks of treatment, a spleen response was observed in some.[7] However, toxicity, particularly gastrointestinal adverse events, limited the utility of the drug, with 50% of patients discontinuing due to adverse events.[7]

Phase II Study in Polycythemia Vera and Essential Thrombocythemia (NCT00586651)

An open-label, multicenter, phase II study assessed this compound at a dose of 80 mg twice daily in patients with PV or ET harboring the JAK2V617F mutation.[8][9]

-

Primary Endpoint: The primary endpoint was a ≥15% reduction in the JAK2V617F allele burden.[8][9]

-

Results: The pre-specified responder rate of 15% for the primary endpoint was not met.[8][9] However, this compound did modestly reduce the JAK2V617F allele burden and spleen size in a subset of patients.[8][9] Clinical responses were observed in 5 of 37 patients (14%).[9]

-

Adverse Events: All patients experienced at least one adverse event, with gastrointestinal events being the most common (95%).[8][9] A high rate of withdrawal due to adverse events was also observed (59%).[8][9]

Table 2: Summary of this compound Clinical Trials in Myeloproliferative Neoplasms

| Trial Identifier | Phase | Patient Population | Dose | Key Efficacy Results | Key Adverse Events | Reference |

| NCT00668421 | I | JAK2V617F+ Myelofibrosis | Dose-escalation (MTD: 140 mg BID) | Reduction in splenomegaly | Gastrointestinal toxicity | [6] |

| MPD-RC 104 / NCT00668421 | II | JAK2V617F+ Myelofibrosis | 140 mg BID | Spleen response in some patients; trial stopped early | Gastrointestinal toxicity, high discontinuation rate | [7] |

| NCT00586651 | II | JAK2V617F+ PV and ET | 80 mg BID | Modest reduction in JAK2V617F allele burden and spleen size; 14% clinical response rate | Gastrointestinal toxicity (95%), high discontinuation rate (59%) | [8][9] |

Experimental Protocols

In Vitro JAK2 Kinase Assay

This protocol is adapted from methodologies described in preclinical studies of this compound.[1]

-

Reagents and Materials:

-

Recombinant baculovirus-expressed JAK2 enzyme

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM MnCl2, 0.1% BSA)

-

ATP

-

Biotinylated peptide substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-coated microplates

-

Time-resolved fluorescence (TRF) plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the biotinylated peptide substrate to the streptavidin-coated microplate wells and incubate to allow for binding. Wash to remove unbound substrate.

-

Prepare the JAK2 assay mixture containing kinase assay buffer, ATP, and recombinant JAK2 enzyme.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding the JAK2 assay mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the europium-labeled anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Read the plate on a TRF plate reader to detect the amount of phosphorylated product.

-

Generate inhibition curves by plotting the percent inhibition versus the log concentration of this compound to determine the IC50 value.

-

Cell Proliferation (XTT) Assay

This protocol is based on standard XTT assay procedures used in the evaluation of this compound.[1]

-

Reagents and Materials:

-

MPN cell line (e.g., HEL92.1.7) or primary patient-derived cells

-

Complete cell culture medium

-

This compound

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

-

Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^5 cells/mL) in complete culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.

-

Add the XTT mixture to each well.

-

Incubate the plate for an additional period (e.g., 4 hours) to allow for the conversion of XTT to formazan by metabolically active cells.

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., 450-500 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50.

-

Western Blot Analysis for Phospho-STAT5

This protocol is a generalized procedure based on methods used to assess the effect of this compound on JAK/STAT signaling.[1][2]

-

Reagents and Materials:

-

MPN cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture MPN cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.

-

Conclusion and Future Directions

This compound is a potent inhibitor of JAK2 and the downstream JAK/STAT signaling pathway, which is a key driver of myeloproliferative neoplasms. Preclinical studies have demonstrated its ability to selectively inhibit the proliferation of MPN cells both in vitro and in vivo. However, clinical trials of this compound as a single agent in patients with MPNs have been hampered by a narrow therapeutic window, with dose-limiting gastrointestinal toxicities and a high rate of treatment discontinuation. While some clinical activity, such as spleen size reduction, has been observed, the overall efficacy has been modest. The challenges with tolerability have largely led to the discontinuation of its development for MPNs. Future research in this area may focus on the development of novel JAK inhibitors with improved toxicity profiles or the investigation of this compound in combination with other agents to enhance efficacy and potentially allow for lower, better-tolerated doses.

References

- 1. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose escalation study of this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase II trial of this compound, a JAK2 inhibitor, in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A randomized assessment of adding the kinase inhibitor this compound to first-line chemotherapy for FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols: Lestaurtinib In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lestaurtinib (also known as CEP-701) is a potent, orally bioavailable multi-kinase inhibitor.[1][2] Structurally related to staurosporine, it is a semisynthetic derivative of the indolocarbazole K252a.[3] this compound primarily targets key kinases involved in cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases (TrkA, TrkB, TrkC).[3] Its mechanism of action involves the inhibition of kinase autophosphorylation, which subsequently blocks downstream signaling pathways, such as the JAK/STAT and PI3K/AKT pathways.[4][5] This inhibition leads to suppressed cell proliferation and, at higher concentrations, the induction of apoptosis.[4] Due to its activity against mutated FLT3, a common driver in Acute Myeloid Leukemia (AML), this compound has been extensively investigated for cancer therapy.[6][7]

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting critical signaling cascades. Its primary targets, FLT3 and JAK2, are upstream kinases that, upon activation, trigger a series of phosphorylation events leading to cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, this compound effectively halts these downstream signals.[1]

Caption: this compound inhibits FLT3 and JAK2 signaling pathways.

Data Presentation: Quantitative Inhibitory Activity

The potency of this compound has been quantified against purified kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized below.

Table 1: this compound Kinase Inhibition

| Target Kinase | IC50 Value | Reference(s) |

|---|---|---|

| JAK2 (Wild-Type) | 0.9 nM | [1][2][4] |

| FLT3 | 2-3 nM | [1][3][8] |

| TrkA | < 25 nM | [2] |

| Aurora Kinase A | 8.1 nM | [9] |

| Aurora Kinase B | 2.3 nM | [9] |

| STAT5 Phosphorylation | 10-30 nM |[4][9] |

Table 2: this compound Cellular Activity

| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference(s) |

|---|---|---|---|---|---|

| HEL92.1.7 (JAK2 V617F) | Proliferation | IC50 | 30-100 nM | 72 hours | [4][9] |

| BaF3 (FLT3-ITD) | Proliferation | GI50 | 5 nM | 72 hours | [1] |

| KMH2 (ATC) | Growth Inhibition | IC50 | 0.21 µM | 72 hours | [1] |

| CAL62 (ATC) | Growth Inhibition | IC50 | 0.41 µM | 72 hours | [1] |

| THJ-21T (ATC) | Growth Inhibition | IC50 | 2.35 µM | 72 hours |[1] |

Experimental Protocols

Cell Viability / Proliferation Assay (MTS/XTT Assay)

This protocol is used to measure the cytotoxic or anti-proliferative effects of this compound on cultured cells.

Caption: Workflow for a cell viability assay using MTS or XTT.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and resume growth for 18-24 hours.

-

Compound Preparation: Prepare a 4 mM stock solution of this compound in DMSO.[8] Create a series of 2x concentrated serial dilutions in culture medium. Prepare a corresponding set of DMSO vehicle controls.[8]

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle controls to the appropriate wells, typically in triplicate.[8]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][10]

-

MTS/XTT Addition: Add 20 µL of MTS (e.g., CellTiter 96® AQueous One Solution) or XTT reagent to each well according to the manufacturer's protocol.[8]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle-treated control wells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 30-300 nM) and a vehicle control for 24-48 hours.[1][11]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).[11]

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of target proteins (e.g., JAK2, STAT5, FLT3) following this compound treatment.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Methodology:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[10] Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[13][14]

-

Gel Electrophoresis: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13] Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.[10]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-STAT5) or a housekeeping protein like β-actin or GAPDH.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]

- 10. ashpublications.org [ashpublications.org]

- 11. This compound potentiates TRAIL‐induced apoptosis in glioma via CHOP‐dependent DR5 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

Application Notes and Protocols: Solubilizing Lestaurtinib for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Lestaurtinib (also known as CEP-701), a potent tyrosine kinase inhibitor, in various cell culture experiments. This compound is a crucial tool for studying cellular signaling pathways, particularly those involving FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[1][2][3] Proper solubilization and handling are critical for obtaining accurate and reproducible experimental results.

Introduction to this compound